Dibenzyl 2-methylenepentanedioate
Overview
Description
Dibenzyl 2-methylenepentanedioate is an organic compound with the molecular formula C20H20O4. It is a diester derived from pentanedioic acid, featuring two benzyl groups and a methylene bridge. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2-methylenepentanedioate typically involves the esterification of 2-methylenepentanedioic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2-methylenepentanedioate can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of dibenzyl 2-oxopentanedioate.
Reduction: Formation of dibenzyl 2-hydroxypentanedioate.
Substitution: Formation of various substituted dibenzyl esters depending on the nucleophile used.
Scientific Research Applications
Dibenzyl 2-methylenepentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dibenzyl 2-methylenepentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylene group can participate in various chemical reactions, altering the compound’s structure and activity. The ester groups can also undergo hydrolysis, releasing benzyl alcohol and 2-methylenepentanedioic acid, which may further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl 2-oxopentanedioate: Similar structure but with a carbonyl group instead of a methylene group.
Dibenzyl 2-hydroxypentanedioate: Similar structure but with hydroxyl groups instead of ester groups.
Dibenzyl succinate: Similar ester structure but with a shorter carbon chain.
Uniqueness
Dibenzyl 2-methylenepentanedioate is unique due to the presence of the methylene bridge, which imparts distinct reactivity and potential applications compared to its analogs. The methylene group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Biological Activity
Dibenzyl 2-methylenepentanedioate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is an ester derived from pentanedioic acid, where the hydrogen atoms of the carboxylic groups are replaced by benzyl groups. The general structure can be represented as follows:
The synthesis typically involves the reaction of benzyl alcohol with malonic acid derivatives under acidic conditions, leading to the formation of the dibenzyl ester.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antioxidant Properties : The compound has been evaluated for its antioxidant activity, demonstrating the ability to scavenge free radicals in vitro. This property is crucial for its potential application in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. In vitro assays have shown a reduction in pro-inflammatory cytokines when cells are treated with this compound.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study conducted on various microbial strains showed that this compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. Comparative studies with standard antibiotics revealed that while it was less potent than vancomycin, it still exhibited noteworthy activity against resistant strains.Microbial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Antioxidant Activity :
In a DPPH radical scavenging assay, this compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to ascorbic acid (IC50 = 15 µg/mL). -
Anti-inflammatory Studies :
In vitro experiments using RAW 264.7 macrophages demonstrated that treatment with this compound reduced nitric oxide production significantly. The compound at a concentration of 50 µM resulted in a decrease of NO levels by approximately 40% compared to untreated controls.
Properties
IUPAC Name |
dibenzyl 2-methylidenepentanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-16(20(22)24-15-18-10-6-3-7-11-18)12-13-19(21)23-14-17-8-4-2-5-9-17/h2-11H,1,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXSUJZCYZEUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449398 | |
Record name | Pentanedioic acid, 2-methylene-, bis(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173039-05-9 | |
Record name | Pentanedioic acid, 2-methylene-, bis(phenylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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